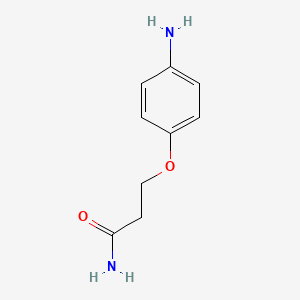

3-(4-Aminophenoxy)propanamide

Descripción general

Descripción

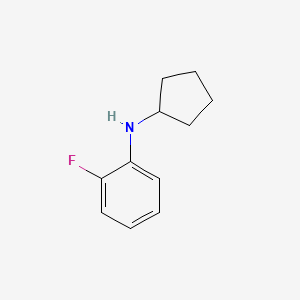

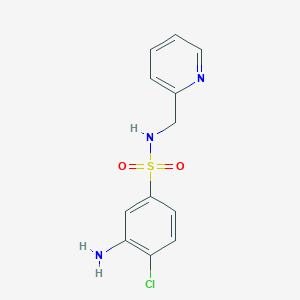

3-(4-Aminophenoxy)propanamide is an organic compound with the molecular formula C9H12N2O2 . It belongs to the class of substituted amides and contains an aromatic ring and an amide functional group .

Molecular Structure Analysis

The molecular structure of 3-(4-Aminophenoxy)propanamide consists of a total of 25 bonds. There are 13 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 primary amide (aliphatic), 1 primary amine (aromatic), and 1 ether (aromatic) .Physical And Chemical Properties Analysis

3-(4-Aminophenoxy)propanamide is a powder at room temperature . It has a molecular weight of 180.21 .Aplicaciones Científicas De Investigación

Pharmacokinetics and Metabolism in Drug Development

A study on the pharmacokinetics and metabolism of S-1, a compound with a similar functional group, highlights its potential in the development of therapeutic agents for androgen-dependent diseases. This research demonstrates the compound's low clearance, moderate volume of distribution, and extensive metabolism in rats, suggesting its suitability for preclinical development (Wu et al., 2006).

Catalytic Systems in Organic Synthesis

Research into bulky alkylaminophenol chelates with high potential for functionalization illustrates the importance of aminophenols in coordinating first-row transition metals. Such compounds, by enabling selective synthesis and bioactivation, offer valuable insights into responsive systems in coordination chemistry (Olesiejuk et al., 2018).

Anticancer Activity

Another study identifies novel derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide exhibiting significant antioxidant and anticancer activities against various cancer cell lines. This suggests that aminophenol derivatives could be potent therapeutic agents, offering a starting point for the development of new anticancer drugs (Tumosienė et al., 2020).

Antioxidant Properties

The antioxidant properties of phenolic acids, such as Chlorogenic Acid (CGA), derived from similar phenolic compounds, demonstrate their role in offering protective, therapeutic effects against oxidative stress-related diseases. Such compounds, with their significant antioxidant, anti-inflammatory, and neuroprotective activities, underscore the potential health benefits and therapeutic applications of phenolic and aminophenol derivatives (Naveed et al., 2018).

SIRT2 Inhibition

A series of N-(3-(4-hydroxyphenyl)-propenoyl)-amino acid tryptamides based on aminophenol structures were designed to target SIRT2, an enzyme involved in aging and metabolic regulation. This research highlights the potential for designing smaller, more selective inhibitors, opening new avenues for therapeutic intervention in diseases related to aging and metabolism (Kiviranta et al., 2007).

Safety And Hazards

The safety information for 3-(4-Aminophenoxy)propanamide indicates that it has the following hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Propiedades

IUPAC Name |

3-(4-aminophenoxy)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c10-7-1-3-8(4-2-7)13-6-5-9(11)12/h1-4H,5-6,10H2,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYFJIKZBCBBFIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)OCCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Aminophenoxy)propanamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{6-Methylthieno[2,3-d]pyrimidin-4-yl}piperazine](/img/structure/B1518829.png)

![2-[(2-methoxyethyl)amino]-N,N-dimethylacetamide](/img/structure/B1518831.png)

![Methyl 2-{[(5-chlorothiophen-2-yl)methyl]amino}acetate](/img/structure/B1518835.png)

![4-[(2-aminoethyl)sulfamoyl]-1-methyl-1H-pyrrole-2-carboxamide](/img/structure/B1518837.png)

![4-[(carboxymethyl)sulfamoyl]-1-methyl-1H-pyrrole-2-carboxylic acid](/img/structure/B1518838.png)